3-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps The subsequent steps involve the attachment of the propyl group and the formation of the oxabicycloheptane structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-({[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and its substituents play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPIONIC ACID
- 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYRIC ACID
Uniqueness
The uniqueness of 3-({[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID lies in its specific structural features, such as the oxabicycloheptane ring and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22ClN3O4 |
---|---|
Molecular Weight |
355.81 g/mol |
IUPAC Name |
3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H22ClN3O4/c1-8-14(17)9(2)20(19-8)7-3-6-18-15(21)12-10-4-5-11(24-10)13(12)16(22)23/h10-13H,3-7H2,1-2H3,(H,18,21)(H,22,23) |
InChI Key |
KPSPKXULKTWTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)C2C3CCC(C2C(=O)O)O3)C)Cl |
Origin of Product |
United States |
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